![molecular formula C17H21N3O2 B2711891 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide CAS No. 1396859-81-6](/img/structure/B2711891.png)
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide, also known as MOCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. MOCPA is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities including antimicrobial, antifungal, and anticancer properties. In
Applications De Recherche Scientifique
Anticonvulsant Activity
The use of 1,3,4-oxadiazole derivatives, similar in structure to N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide, has shown promising results in anticonvulsant activity. A study by Rajak et al. (2013) synthesized novel series of these derivatives, finding them effective in various anticonvulsant models. This suggests potential for these compounds in treating epilepsy and related disorders. (Rajak et al., 2013)
Anticancer and Anti-inflammatory Properties
Compounds with 1,3,4-oxadiazole structures have shown efficacy in cancer and inflammation research. A 2018 study by Faheem explored these derivatives for their tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the versatile therapeutic potential of such compounds in treating various diseases. (Faheem, 2018)
Antimicrobial and Cytotoxic Activities
Several studies have demonstrated the antimicrobial and cytotoxic activities of 1,3,4-oxadiazole derivatives. Gul et al. (2017) synthesized a series of such compounds, finding them effective against a range of microbial species. This indicates the potential of these derivatives in developing new antimicrobial agents. (Gul et al., 2017)
Anti-Salmonella Activity
In the realm of infectious diseases, 1,3,4-oxadiazole derivatives have shown promising results against Salmonella typhi. A 2020 study by Salama synthesized new derivatives, which demonstrated significant activity against this pathogen. This research suggests potential applications in treating Salmonella infections. (Salama, 2020)
Propriétés
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-18-16(22-20-13)17(10-6-3-7-11-17)19-15(21)12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCSZDOPJZZXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2711811.png)
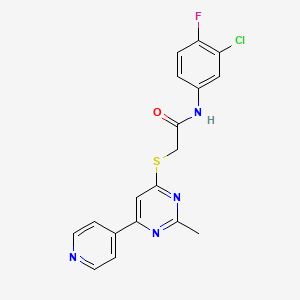
![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2711814.png)
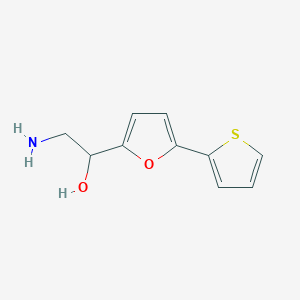
![ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711818.png)
![Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2711819.png)
![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)
![N-[3-Oxo-3-(4-pyridazin-3-yl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2711821.png)
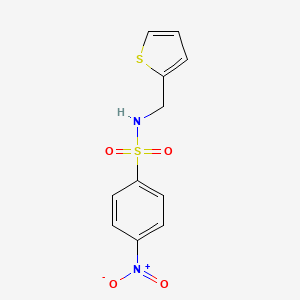
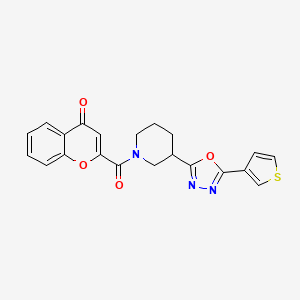
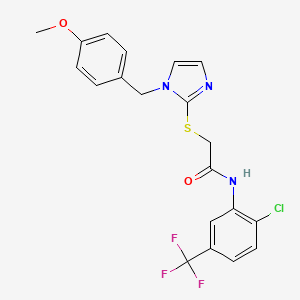
![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide](/img/structure/B2711828.png)
![3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2711829.png)